L-(+)-Tartaric acid

Description

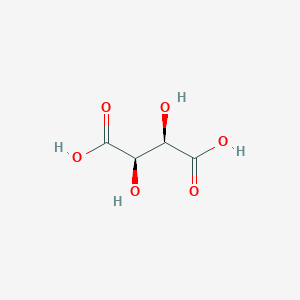

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R,3R)-2,3-dihydroxybutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O6/c5-1(3(7)8)2(6)4(9)10/h1-2,5-6H,(H,7,8)(H,9,10)/t1-,2-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEWJPZIEWOKRBE-JCYAYHJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@@H]([C@H](C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O6, Array, H2C4H4O6 | |

| Record name | L(+)-TARTARIC ACID, TARTARIC ACID | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | TARTARIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0772 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | tartaric acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Tartaric_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

132517-61-4 | |

| Record name | Butanedioic acid, 2,3-dihydroxy- (2R,3R)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132517-61-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID8023632 | |

| Record name | L-Tartaric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Other Solid, Colourless or translucent crystalline solid or white crystalline powder, Solid; [Merck Index] Colorless or translucent odorless solid; [JECFA] White odorless crystals; [Alfa Aesar MSDS], Solid, WHITE CRYSTALLINE POWDER., colourless or translucent crystals, or a white, fine to granular crystaline powder which is odourless with an acid taste | |

| Record name | Butanedioic acid, 2,3-dihydroxy- (2R,3R)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | L(+)-TARTARIC ACID, TARTARIC ACID | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | L-Tartaric acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19086 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Tartaric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000956 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | TARTARIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0772 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Tartaric acid (+)-, (-)-, (+\/-)-, meso- | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/463/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Flash Point |

210 °C c.c. | |

| Record name | TARTARIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0772 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

582 mg/mL at 20 °C, Solubility in water, g/l at 20 °C: 1400 (very soluble), soluble in water and alcohol; 1 gm in 0.8 ml water, 1 g in 3 ml 95% alcohol (in ethanol) | |

| Record name | Tartaric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000956 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | TARTARIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0772 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Tartaric acid (+)-, (-)-, (+\/-)-, meso- | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/463/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

Relative density (water = 1): 1.79 | |

| Record name | TARTARIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0772 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.00000015 [mmHg] | |

| Record name | L-Tartaric acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19086 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

87-69-4, 133-37-9 | |

| Record name | (+)-Tartaric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87-69-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tartaric acid [USAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087694 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DL-Tartaric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000133379 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-tartaric acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09459 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | tartaric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759609 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanedioic acid, 2,3-dihydroxy- (2R,3R)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | L-Tartaric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+)-tartaric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.606 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TARTARIC ACID, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4J4Z8788N8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TARTARIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W4888I119H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Tartaric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000956 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | TARTARIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0772 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

Between 168 °C and 170 °C, 169 °C, 206 °C | |

| Record name | L(+)-TARTARIC ACID, TARTARIC ACID | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Tartaric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000956 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | TARTARIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0772 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Stereochemistry of L-(+)-Tartaric Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis mechanisms and stereochemical considerations for L-(+)-tartaric acid. It delves into the primary production methods, including traditional extraction, modern biotechnological routes, and chemical synthesis, with a focus on stereochemical control. Detailed experimental protocols for key synthesis and analytical procedures are provided, alongside quantitative data for easy comparison of different methodologies.

Introduction to Tartaric Acid Stereochemistry

Tartaric acid (2,3-dihydroxybutanedioic acid) is a chiral molecule possessing two stereocenters, leading to the existence of three stereoisomers: this compound, D-(-)-tartaric acid, and the achiral meso-tartaric acid. The naturally occurring and most commercially significant isomer is this compound, which has the (2R, 3R) absolute configuration.[1][2] D-(-)-tartaric acid is the enantiomer of the L-(+) form, while meso-tartaric acid is an achiral diastereomer due to an internal plane of symmetry, rendering it optically inactive.[3][4] The distinct physical and chemical properties of these stereoisomers are critical in their various applications, particularly in the pharmaceutical industry where stereochemistry dictates biological activity.

Synthesis and Production Mechanisms

There are three primary routes for the production of this compound: extraction from natural sources, biotechnological synthesis, and chemical synthesis coupled with chiral resolution.

Extraction from Natural Sources

The traditional and still widely used method for producing this compound is its extraction from the byproducts of winemaking, such as lees and argol.[5][6][7] These materials are rich in potassium bitartrate (cream of tartar). The process involves the precipitation of calcium tartrate, followed by acidification to yield this compound.

Biotechnological Synthesis

A highly efficient and stereoselective method for producing enantiomerically pure tartaric acid is through a chemoenzymatic process.[5][6][8] This method starts with an achiral precursor, maleic anhydride, which is first chemically epoxidized to cis-epoxysuccinic acid. This intermediate is then subjected to enzymatic hydrolysis. The key to the high stereoselectivity of this process is the use of cis-epoxysuccinate hydrolase (CESH). Different microorganisms produce different versions of this enzyme; CESH[L] specifically catalyzes the hydrolysis of cis-epoxysuccinate to this compound with an enantiomeric excess (e.e.) of nearly 100%.[5][9][10]

Chemical Synthesis and Resolution

Direct chemical synthesis from achiral starting materials like maleic anhydride typically results in a racemic mixture of DL-tartaric acid or the meso-isomer.[9][11][12] For instance, the oxidation of maleic acid with reagents like hydrogen peroxide in the presence of a tungstate catalyst leads to the formation of the epoxide, which upon hydrolysis under non-enzymatic conditions, yields a mixture of stereoisomers.[13][14]

To obtain enantiomerically pure this compound through a chemical route, a resolution step is required. Kinetic resolution is a common method, where the racemic mixture is reacted with a chiral resolving agent. This process takes advantage of the different reaction rates of the two enantiomers with the chiral agent, allowing for the separation of one enantiomer from the other.[7][9] For example, certain microorganisms can selectively metabolize one enantiomer, leaving the other in excess.[9]

Biosynthesis in Plants

In higher plants, particularly grapes, this compound is synthesized from L-ascorbic acid (Vitamin C).[15] The pathway involves a series of oxidation and reduction steps, with key intermediates being L-idonic acid and 5-keto-D-gluconic acid.[3][7] The cleavage of 5-keto-D-gluconic acid is a critical step in the formation of the four-carbon backbone of tartaric acid.[3]

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. [PDF] Enantiomeric Tartaric Acid Production Using cis-Epoxysuccinate Hydrolase: History and Perspectives | Semantic Scholar [semanticscholar.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Enantiomeric Tartaric Acid Production Using cis-Epoxysuccinate Hydrolase: History and Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Kinetic resolution - Wikipedia [en.wikipedia.org]

- 10. dxhx.pku.edu.cn [dxhx.pku.edu.cn]

- 11. chiraltech.com [chiraltech.com]

- 12. Maleic anhydride derivatives as catalysts for N-oxidation of pyridine using hydrogen peroxide - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. sibran.ru [sibran.ru]

- 15. HPLC Analysis of Tartaric Acid Enantiomers on Astec® CLC-D, Trace Level Detection application for HPLC | Sigma-Aldrich [sigmaaldrich.com]

Navigating the Crystalline Landscape of L-(+)-Tartaric Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-(+)-tartaric acid, a chiral dicarboxylic acid, is a fundamental building block in pharmaceutical and fine chemical industries. Its solid-state properties, particularly its crystal structure and potential for polymorphism, are of paramount importance as they can significantly influence its physicochemical properties, including solubility, stability, and bioavailability. This technical guide provides a comprehensive overview of the crystal structure and polymorphism of this compound, offering detailed experimental protocols for its characterization and a structured presentation of its crystallographic data.

Introduction: The Significance of Solid-State Properties

In drug development, the solid form of an active pharmaceutical ingredient (API) is a critical determinant of its performance. Polymorphism, the ability of a substance to exist in two or more crystalline forms with different arrangements of molecules in the crystal lattice, can have profound implications. Different polymorphs of the same compound can exhibit distinct melting points, dissolution rates, and mechanical properties. Therefore, a thorough understanding and control of the crystalline form of a substance like this compound are essential for ensuring product quality, consistency, and efficacy.

The Crystal Structure of this compound

The most common and naturally occurring form of tartaric acid is this compound. Its crystal structure has been extensively studied and is well-characterized.

Crystallographic Data

Single-crystal X-ray diffraction studies have unequivocally determined that this compound crystallizes in the monoclinic crystal system with the space group P2₁ .[1][2] This non-centrosymmetric space group is consistent with the chiral nature of the molecule. The crystallographic data for this compound, along with its enantiomer D-(-)-tartaric acid and the monohydrate racemic form, are summarized in Table 1 for comparative analysis.

| Parameter | This compound [3] | D-(-)-Tartaric Acid [3] | Monohydrate Racemic (MDL)-Tartaric Acid [3] |

| Chemical Formula | C₄H₆O₆ | C₄H₆O₆ | C₄H₆O₆·H₂O |

| Molecular Weight | 150.09 | 150.09 | 168.10 |

| Crystal System | Monoclinic | Monoclinic | Triclinic |

| Space Group | P2₁ | P2₁ | P-1 |

| a (Å) | 7.7230(6) | 7.7281(5) | 4.8701(4) |

| b (Å) | 6.0056(3) | 6.0025(3) | 8.0586(8) |

| c (Å) | 7.6771(5) | 7.6782(4) | 9.773(1) |

| α (°) | 90 | 90 | 109.289(3) |

| β (°) | 100.276(3) | 100.281(3) | 100.771(3) |

| γ (°) | 90 | 90 | 96.104(2) |

| Volume (ų) | 349.53(4) | 349.55(3) | 353.97(6) |

| Z | 2 | 2 | 2 |

| Calculated Density (g/cm³) | 1.426 | 1.426 | 1.577 |

Polymorphism and Related Crystalline Forms

The structural landscape of tartaric acid extends beyond the common L-(+)- enantiomer. Understanding the different crystalline forms is crucial for controlling crystallization outcomes. The primary forms include:

-

This compound: The naturally occurring enantiomer.

-

D-(-)-Tartaric Acid: The enantiomer of the natural form.

-

Racemic (DL)-Tartaric Acid: An equimolar mixture of L-(+)- and D-(-)-tartaric acid. This can crystallize as a racemic compound or a conglomerate. The monohydrate racemic form is particularly well-characterized.[3]

-

Meso-Tartaric Acid: An achiral diastereomer of tartaric acid.

The formation of these different crystalline structures is highly dependent on the crystallization conditions. Factors such as the solvent system, temperature, cooling rate, and the presence of impurities can dictate which form is obtained. For instance, the anhydrous form of D-(-)-tartaric acid can be obtained by slow evaporation at room temperature, while a monohydrate form has been reported when crystallized by slow cooling from a higher temperature.[3] This highlights the importance of precise control over the crystallization process.

Experimental Protocols for Characterization

A multi-technique approach is essential for the comprehensive characterization of the crystal structure and polymorphism of this compound.

Crystallization Methods for Polymorph Screening

The goal of polymorph screening is to crystallize a compound under a wide variety of conditions to identify as many crystalline forms as possible.

General Protocol for Solution-Based Crystallization:

-

Solvent Selection: A diverse range of solvents with varying polarities and hydrogen bonding capabilities should be employed. Examples include water, ethanol, isopropanol, ethyl acetate, and acetone.

-

Saturation: Prepare a saturated or nearly saturated solution of this compound in the chosen solvent at an elevated temperature to ensure complete dissolution.

-

Induce Crystallization: Employ various methods to induce crystallization:

-

Slow Evaporation: Loosely cover the solution and allow the solvent to evaporate slowly at a constant temperature.

-

Slow Cooling: Gradually cool the saturated solution to a lower temperature. The cooling rate can be controlled to influence nucleation and crystal growth.

-

Anti-Solvent Addition: Add a solvent in which tartaric acid is insoluble (an anti-solvent) to the saturated solution to induce precipitation.

-

-

Isolation and Analysis: Isolate the resulting crystals by filtration and analyze them using the techniques described below.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive technique for determining the absolute crystal structure of a compound.

Methodology:

-

Crystal Selection: A single, well-formed crystal of this compound, typically 0.1-0.3 mm in size, is selected under a microscope.

-

Mounting: The crystal is mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect a complete diffraction pattern. Data is typically collected at a controlled temperature, often room temperature or a cryogenic temperature (e.g., 100 K) to minimize thermal vibrations.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined to obtain the precise atomic coordinates, bond lengths, and bond angles.

Powder X-ray Diffraction (PXRD)

PXRD is a rapid and non-destructive technique used to identify the crystalline form of a bulk sample and to detect the presence of multiple polymorphs.

Methodology:

-

Sample Preparation: A small amount of the powdered crystalline sample is gently packed into a sample holder.

-

Data Acquisition: The sample is irradiated with a monochromatic X-ray beam, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ). The instrument is typically operated with Cu Kα radiation.

-

Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, serves as a fingerprint for the specific crystalline form. The peak positions and relative intensities are characteristic of the polymorph's unit cell.

Thermal Analysis

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are crucial for investigating the thermal stability and phase transitions of different crystalline forms.

Differential Scanning Calorimetry (DSC) Protocol:

-

Sample Preparation: A small amount of the sample (typically 3-7 mg) is accurately weighed into an aluminum pan, which is then hermetically sealed.

-

Instrument Setup: The sample pan and an empty reference pan are placed in the DSC cell.

-

Heating Program: The sample is heated at a constant rate, typically 5 or 10 K/min, under a purge of inert gas like nitrogen.[3]

-

Data Analysis: The heat flow to the sample is monitored as a function of temperature. Endothermic events (e.g., melting, desolvation) and exothermic events (e.g., crystallization, decomposition) are recorded. The melting point and enthalpy of fusion are key parameters for distinguishing polymorphs.

Thermogravimetric Analysis (TGA) Protocol:

-

Sample Preparation: A slightly larger sample (typically 5-10 mg) is placed in a tared TGA pan.

-

Heating Program: The sample is heated at a controlled rate (e.g., 10 K/min) in a controlled atmosphere (e.g., nitrogen or air).

-

Data Analysis: The mass of the sample is continuously monitored as a function of temperature. Weight loss events correspond to processes such as desolvation or decomposition.

Vibrational Spectroscopy (FTIR and Raman)

Fourier Transform Infrared (FTIR) and Raman spectroscopy are powerful tools for probing the molecular vibrations within a crystal lattice, which are sensitive to the polymorphic form.

FTIR Spectroscopy Protocol:

-

Sample Preparation: The sample can be analyzed as a KBr pellet, a nujol mull, or, most conveniently, using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The infrared spectrum is recorded over a typical range of 4000-400 cm⁻¹.

-

Data Analysis: Differences in the hydrogen bonding and molecular conformation between polymorphs will result in shifts in the positions and changes in the intensities of the vibrational bands, particularly in the O-H and C=O stretching regions.

Raman Spectroscopy Protocol:

-

Sample Preparation: A small amount of the crystalline sample is placed on a microscope slide.

-

Data Acquisition: A laser beam is focused on the sample, and the scattered light is collected and analyzed.

-

Data Analysis: The Raman spectrum provides complementary information to the FTIR spectrum. Differences in the crystal lattice vibrations (phonon modes) at low frequencies can be particularly diagnostic of polymorphism.

Visualizing the Polymorph Screening Workflow

The process of identifying and characterizing polymorphs can be systematically represented as a workflow. The following diagram, generated using the DOT language, illustrates a comprehensive approach to polymorph screening for a chiral compound like this compound.

Conclusion

The crystal structure and polymorphism of this compound are critical aspects that demand thorough investigation during drug development and chemical manufacturing. A systematic approach, employing a range of crystallization techniques and analytical methods, is necessary to identify and characterize all accessible crystalline forms. The data and protocols presented in this guide provide a solid foundation for researchers and scientists to navigate the complex crystalline landscape of this important chiral molecule, ultimately leading to the selection and control of the optimal solid form for their specific application.

References

The Genesis of Chirality: A Technical Guide to the Discovery and Enduring Significance of L-(+)-Tartaric Acid

For Researchers, Scientists, and Drug Development Professionals

The concept of chirality, the property of non-superimposable mirror images, is a cornerstone of modern chemistry, with profound implications for pharmacology and drug development. The journey to this understanding began not with complex instrumentation, but with a naturally occurring compound found in wine lees: tartaric acid. This technical guide provides an in-depth exploration of the pivotal discovery of L-(+)-tartaric acid and its role in unraveling the three-dimensional nature of molecules, a discovery that continues to shape the landscape of pharmaceutical science.

The Dawn of a New Chemistry: Early Observations

The story of chirality begins with the observation of a peculiar physical property of certain natural substances. In the early 19th century, the French physicist Jean-Baptiste Biot laid the groundwork for what would become a revolutionary discovery.

In 1832, Biot observed that an aqueous solution of tartaric acid, derived from the tartar deposits in wine barrels, had the ability to rotate the plane of polarized light.[1][2][3] This phenomenon, which he termed "optical activity," was a curiosity. He noted that some substances rotated light to the right (dextrorotatory) and others to the left (levorotatory).[1][2] However, a chemically identical form of tartaric acid, known as "racemic acid" (from the Latin racemus, meaning a bunch of grapes), was found to be optically inactive.[1][2][4] This presented a puzzle that would remain unsolved for over a decade.

Louis Pasteur's Seminal Breakthrough: The Separation of Enantiomers

The mystery of the two tartaric acids—one optically active, the other inactive—captured the attention of a young French chemist named Louis Pasteur. In 1848, his meticulous investigation of the crystalline forms of the salts of these acids led to a discovery that would forever change the understanding of molecular structure.[3][5]

Pasteur observed that the sodium ammonium salt of the optically inactive racemic acid formed a mixture of two distinct types of crystals when crystallized from a supersaturated solution at a temperature below 28°C.[1][2][6][7] Crucially, these two crystal forms were hemihedral, meaning they lacked a center of symmetry, and were mirror images of each other.[1][2][4] With the aid of a microscope and tweezers, Pasteur painstakingly separated the "right-handed" and "left-handed" crystals.[1][2]

Upon dissolving each type of crystal in water and measuring their optical activity, he made a remarkable finding: the solution of the "right-handed" crystals was dextrorotatory, identical to the naturally occurring tartaric acid, while the solution of the "left-handed" crystals was levorotatory, rotating the plane of polarized light to the same degree but in the opposite direction.[1][2][8] A mixture of equal quantities of the two solutions was optically inactive, identical to the original racemic acid.[1][8] This demonstrated that racemic acid was, in fact, a mixture of two optically active, mirror-image molecules, which he termed "enantiomers."[9]

This elegant experiment provided the first tangible evidence for the existence of chiral molecules and laid the foundation for the field of stereochemistry.[1][2]

Quantitative Properties of Tartaric Acid Stereoisomers

The distinct three-dimensional arrangements of the tartaric acid stereoisomers give rise to differences in their physical properties. The following table summarizes key quantitative data for the L-(+), D-(-), meso, and racemic forms of tartaric acid.

| Property | This compound (2R,3R) | D-(-)-Tartaric Acid (2S,3S) | meso-Tartaric Acid (2R,3S) | Racemic (DL)-Tartaric Acid |

| Melting Point (°C) | 169 - 172[1] | 172 - 174[2] | 165 - 166[1][2] | 206[1] |

| Specific Rotation ([α]D) | +12.4°[10] | -12.4°[10] | 0°[10] | 0° |

| Solubility in water (g/L) | 1330[1] | 1330[1] | 1250[1] | 210[1] |

| Density (g/cm³) | 1.7598[11] | 1.7598[11] | 1.6660[11] | - |

Experimental Protocols of Key Experiments

The following sections provide detailed methodologies for the pivotal experiments that led to the discovery of chirality.

Pasteur's Manual Resolution of Sodium Ammonium Tartrate

This experiment describes the foundational method used by Louis Pasteur to separate the enantiomers of tartaric acid.

Objective: To separate the dextrorotatory and levorotatory enantiomers of tartaric acid from a racemic mixture of sodium ammonium tartrate by manual crystal sorting.

Materials:

-

Racemic tartaric acid

-

Sodium hydroxide

-

Ammonium hydroxide

-

Distilled water

-

Beakers

-

Evaporating dish

-

Microscope

-

Tweezers

-

Polarimeter

Methodology:

-

Preparation of Sodium Ammonium Tartrate Solution: A concentrated aqueous solution of sodium ammonium tartrate is prepared from racemic tartaric acid by neutralization with sodium hydroxide and ammonium hydroxide.

-

Crystallization: The solution is allowed to slowly evaporate at a temperature below 28°C. This is a critical step, as crystallization above this temperature results in the formation of a single type of crystal (the racemate) rather than a mixture of enantiomorphic crystals.[3][6][7]

-

Crystal Separation: The resulting crystals are examined under a microscope. Two distinct crystal forms, which are mirror images of each other, will be observed. Using a pair of tweezers, the "right-handed" and "left-handed" crystals are manually separated into two groups.[1][2]

-

Preparation of Enantiomeric Solutions: Each group of crystals is dissolved separately in distilled water to create two distinct solutions.

-

Polarimetry: The optical rotation of each solution is measured using a polarimeter. The solution of the "right-handed" crystals will be dextrorotatory, while the solution of the "left-handed" crystals will be levorotatory, with the magnitude of the rotation being equal but opposite in sign.[1][8]

-

Confirmation of Racemic Mixture: An equal-volume mixture of the two separated solutions is prepared and its optical rotation is measured. The resulting mixture will be optically inactive.[1][8]

Pasteur's Bioselective Fermentation

In a later experiment, Pasteur demonstrated the stereoselectivity of biological systems, further solidifying the concept of molecular chirality.

Objective: To demonstrate the selective consumption of one enantiomer of tartaric acid by a microorganism.

Materials:

-

Racemic ammonium tartrate

-

Nutrient broth

-

Penicillium glaucum (a common mold)

-

Flasks

-

Microscope

-

Polarimeter

Methodology:

-

Preparation of Fermentation Medium: A solution of racemic ammonium tartrate is prepared in a nutrient broth suitable for the growth of Penicillium glaucum.

-

Inoculation: The solution is inoculated with a small amount of Penicillium glaucum.

-

Incubation: The flask is incubated for a period of several days to allow the mold to grow and metabolize the tartaric acid.

-

Observation and Analysis: The progress of the fermentation is monitored. After a sufficient period, the optical rotation of the fermentation broth is measured using a polarimeter. It will be observed that the solution has become levorotatory.

-

Interpretation: This result indicates that the Penicillium glaucum preferentially consumed the this compound from the racemic mixture, leaving behind an excess of the D-(-)-tartaric acid.[12][13] This was a groundbreaking discovery, demonstrating that living organisms can distinguish between enantiomers, a principle of immense importance in pharmacology.

Visualizing the Discovery and its Concepts

The following diagrams, rendered in the DOT language for Graphviz, illustrate the key relationships and workflows in the discovery of chirality.

Caption: Logical workflow of the discovery of chirality.

Caption: Stereoisomeric relationships of tartaric acid.

Historical Significance and Enduring Impact on Drug Development

The discovery of chirality, sparked by the study of this compound, was a watershed moment in the history of science. It fundamentally altered our understanding of the molecular world, revealing that the spatial arrangement of atoms is as crucial as their connectivity. This had, and continues to have, profound implications for numerous scientific disciplines, most notably drug development.

The realization that biological systems, such as the enzymes and receptors in our bodies, are themselves chiral and can interact differently with the enantiomers of a drug molecule is a central tenet of modern pharmacology. This stereoselectivity can lead to significant differences in the efficacy, metabolism, and toxicity of enantiomers. For instance, one enantiomer of a drug may be therapeutically active, while the other may be inactive or even harmful.

The legacy of Pasteur's work is evident in the rigorous stereochemical characterization and testing that are now standard practice in the pharmaceutical industry. The development of chiral separation techniques and asymmetric synthesis methods, all aimed at producing single-enantiomer drugs, can be traced back to his pioneering experiments with tartaric acid. The simple act of observing and separating crystals from wine lees has thus led to safer and more effective medicines, underscoring the enduring impact of this fundamental scientific discovery.

References

- 1. Tartaric acid - Wikipedia [en.wikipedia.org]

- 2. Tartaric acid - Sciencemadness Wiki [sciencemadness.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Chiral resolution - Wikipedia [en.wikipedia.org]

- 5. Timeline of crystallography - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Solved Some properties of the stereoisomers of tartaric acid | Chegg.com [chegg.com]

- 9. homework.study.com [homework.study.com]

- 10. Wolfram Demonstrations Project [demonstrations.wolfram.com]

- 11. 5.7 Meso Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 12. researchgate.net [researchgate.net]

- 13. The discovery of biological enantioselectivity: Louis Pasteur and the fermentation of tartaric acid, 1857--a review and analysis 150 yr later - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Biochemical Pathways Involving L-(+)-Tartaric Acid in Plants

Audience: Researchers, scientists, and drug development professionals.

Introduction

L-(+)-Tartaric acid, a dicarboxylic acid, is a prominent organic acid in a select number of plant species, most notably in grapevines (Vitis vinifera) where it plays a crucial role in the taste, stability, and aging potential of wine.[1][2] While malic and citric acids are common products of primary sugar metabolism, tartaric acid biosynthesis is uniquely linked to the catabolism of L-ascorbic acid (Vitamin C).[3][4][5] This guide provides a comprehensive overview of the biochemical pathways of this compound in plants, with a primary focus on Vitis vinifera, and includes quantitative data, detailed experimental protocols, and pathway visualizations.

Biosynthesis of this compound

The primary and most well-characterized pathway for this compound biosynthesis in grapevines originates from L-ascorbic acid.[3] This pathway involves a series of enzymatic conversions, with key steps elucidated through radioisotope tracer studies and characterization of specific enzymes.[4][5]

The biosynthesis of this compound from L-ascorbic acid in Vitis vinifera proceeds through the following key steps:

-

Conversion of L-Ascorbic Acid to 2-Keto-L-Gulonic Acid: The pathway is initiated by the conversion of L-ascorbic acid to 2-keto-L-gulonic acid.[3]

-

Reduction to L-Idonic Acid: 2-keto-L-gulonic acid is then reduced to L-idonic acid by the enzyme 2-keto-L-gulonate reductase (2-KGR) .[6] This enzyme belongs to the aldo-keto reductase superfamily and preferentially uses NADPH as a cofactor.[6]

-

Oxidation to 5-Keto-D-Gluconic Acid: L-idonic acid is subsequently oxidized to 5-keto-D-gluconic acid by L-idonate 5-dehydrogenase (L-IdDH) , an NAD⁺-dependent enzyme.[7] This step is considered a rate-limiting step in the tartaric acid biosynthetic pathway.[1]

-

Cleavage and Final Oxidation: 5-keto-D-gluconic acid is then cleaved, and subsequent oxidation steps lead to the formation of this compound. The precise enzymes involved in these final steps are still under investigation.[1]

An alternative pathway has been identified in Pelargonium and Geranium species, where L-ascorbic acid is cleaved between carbons 2 and 3, yielding L-threonate, which is then converted to tartaric acid.[3]

Key Enzymes in Tartaric Acid Biosynthesis

| Enzyme | Abbreviation | Reaction Catalyzed | Cofactor | Plant Species |

| 2-Keto-L-Gulonate Reductase | 2-KGR | 2-Keto-L-gulonic acid → L-Idonic acid | NADPH | Vitis vinifera |

| L-Idonate 5-Dehydrogenase | L-IdDH | L-Idonic acid → 5-Keto-D-gluconic acid | NAD⁺ | Vitis vinifera |

Biochemical Pathway Visualization

Catabolism of this compound

In grape berries, this compound is generally considered to be metabolically stable, and its concentration remains relatively constant after an initial accumulation phase.[5] It is primarily stored in the vacuole as potassium bitartrate.[3] However, some studies have shown evidence of limited tartaric acid degradation in grape berries.[3]

Quantitative Data

Enzyme Kinetic Properties

| Enzyme | Substrate | K_m_ (mM) | Optimal pH | Source Organism | Reference |

| L-Idonate 5-Dehydrogenase (L-IdDH) | L-Idonate | 2.2 | ~8.0 | Vitis vinifera | [7][8] |

| L-Idonate 5-Dehydrogenase (L-IdDH) | 5-Keto-D-gluconate | 4.0 | 6.0 | Vitis vinifera | [7] |

| 2-Keto-L-Gulonate Reductase (Vv2KGR) | 2-Keto-L-gulonic acid | - | 7.5 | Vitis vinifera | [6] |

| 2-Keto-L-Gulonate Reductase (GluD) | 2-Keto-L-gulonate | 25.3 | 7.0 | Aspergillus niger | [9] |

| 2-Keto-L-Gulonate Reductase (GluD) | L-Idonate | 12.6 | 7.0 | Aspergillus niger | [9] |

| L-Idonate 5-Dehydrogenase (GluE) | L-Idonate | 30.9 | 8.0 | Aspergillus niger | [9] |

| L-Idonate 5-Dehydrogenase (GluE) | 5-Keto-D-gluconate | 8.4 | 8.0 | Aspergillus niger | [9] |

Note: The K_cat_ for Vv2KGR on 2-keto-L-gulonic acid with NADPH as the coenzyme was reported as 4.18 s⁻¹.[6]

Concentration of Tartaric and Malic Acids in Grape Varieties

The concentrations of tartaric and malic acids vary significantly among different grape varieties and throughout berry development.[4][10][11][12]

| Grape Variety | Harvest Stage | Tartaric Acid (g/L) | Malic Acid (g/L) | Reference |

| Thompson Seedless | Pre-véraison to Harvest | 1.28 - 7.45 | 0.38 - 29.92 | [11] |

| Red Globe | Pre-véraison to Harvest | - | - | [11] |

| Crimson Seedless | Pre-véraison to Harvest | - | - | [11] |

| Various Table Varieties (28) | Early | - | - | [10] |

| Various Table Varieties (28) | Late | - | - | [10] |

| Various Wine Varieties (50) | Early | - | - | [10] |

| Various Wine Varieties (50) | Late | - | - | [10] |

| Kyoho | - | up to 10.33 | up to 9.68 | [4][12] |

| Big Perlon | - | 1.48 | 1.03 | [4][12] |

Note: A comprehensive table with data for all 28 table and 50 wine varieties from the cited study is extensive and can be found in the original publication.[10] Generally, tartaric acid concentrations decrease during ripening due to dilution as the berry volume increases.[5]

Experimental Protocols

Extraction of Organic Acids from Plant Tissues

This protocol provides a general method for extracting organic acids, including tartaric acid, from plant tissues for subsequent analysis.

Materials:

-

Plant tissue (e.g., grape berries, leaves)

-

Liquid nitrogen

-

Mortar and pestle

-

Extraction solvent (e.g., 80% ethanol, or deionized water adjusted to pH 2.5 with sulfuric acid)

-

Centrifuge tubes

-

Centrifuge

-

Syringe filters (0.22 µm)

-

HPLC vials

Procedure:

-

Freeze plant tissue in liquid nitrogen.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

-

Transfer a known weight of the powdered tissue to a centrifuge tube.

-

Add a defined volume of extraction solvent.

-

Vortex thoroughly and incubate (e.g., at 60°C for 30 minutes, with occasional vortexing).

-

Centrifuge the mixture to pellet the solid debris.

-

Carefully collect the supernatant.

-

Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

-

The sample is now ready for HPLC analysis.

Quantification of Tartaric Acid by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for the separation and quantification of organic acids.[13][14][15]

Instrumentation and Conditions:

-

HPLC System: With a UV or Diode Array Detector (DAD).

-

Column: A reverse-phase C18 column is commonly used.[15]

-

Mobile Phase: An isocratic mobile phase of aqueous phosphate buffer (e.g., 20 mM KH₂PO₄) adjusted to a low pH (e.g., 2.5-2.8) with phosphoric acid is typical.[15]

-

Flow Rate: Approximately 0.5-1.0 mL/min.

-

Detection Wavelength: 210 nm.

-

Column Temperature: Ambient or controlled (e.g., 30°C).

Procedure:

-

Prepare a standard curve using known concentrations of this compound.

-

Inject a known volume (e.g., 10-20 µL) of the filtered plant extract onto the HPLC system.

-

Identify the tartaric acid peak based on the retention time of the standard.

-

Quantify the amount of tartaric acid in the sample by comparing the peak area to the standard curve.

Enzyme Assay for L-Idonate 5-Dehydrogenase (L-IdDH)

This assay measures the activity of L-IdDH by monitoring the reduction of NAD⁺ to NADH at 340 nm.

Materials:

-

Enzyme extract (from plant tissue)

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

L-idonate solution (substrate)

-

NAD⁺ solution

-

Spectrophotometer or microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture in a cuvette or microplate well containing the assay buffer, NAD⁺, and the enzyme extract.

-

Incubate the mixture for a short period to allow for temperature equilibration.

-

Initiate the reaction by adding the L-idonate solution.

-

Immediately monitor the increase in absorbance at 340 nm over time.

-

The rate of NADH formation is proportional to the enzyme activity. Calculate the activity using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

Enzyme Assay for 2-Keto-L-Gulonate Reductase (2-KGR)

This assay measures the activity of 2-KGR by monitoring the oxidation of NADPH to NADP⁺ at 340 nm.[16]

Materials:

-

Enzyme extract

-

Assay buffer (e.g., 100 mM phosphate buffer, pH 7.5)

-

2-keto-L-gulonic acid solution (substrate)

-

NADPH solution

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a reaction mixture containing the assay buffer, NADPH, and the enzyme extract.

-

Incubate to equilibrate the temperature.

-

Start the reaction by adding the 2-keto-L-gulonic acid solution.

-

Monitor the decrease in absorbance at 340 nm over time.

-

The rate of NADPH oxidation is proportional to the enzyme activity.

Conclusion

The biosynthesis of this compound in plants, particularly in grapevines, is a specialized metabolic pathway intricately linked to L-ascorbic acid catabolism. The key enzymes, L-idonate 5-dehydrogenase and 2-keto-L-gulonate reductase, represent critical control points in this pathway. Understanding the kinetics and regulation of these enzymes, along with the factors influencing tartaric acid accumulation, is essential for researchers in plant science and for professionals in the viticulture and enology industries seeking to modulate grape and wine quality. The experimental protocols provided in this guide offer a foundation for the quantitative analysis of tartaric acid and the characterization of the enzymes involved in its biosynthesis. Further research is needed to fully elucidate the remaining steps in the pathway and the regulatory mechanisms that govern tartaric acid accumulation in different plant species.

References

- 1. mdpi.com [mdpi.com]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. Biosynthesis and Cellular Functions of Tartaric Acid in Grapevines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comparison of the sugar and organic acid components of seventeen table grape varieties produced in Ankara (Türkiye): a study over two consecutive seasons - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization of varietal effects on the acidity and pH of grape berries for selection of varieties better adapted to climate change - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An aldo-keto reductase with 2-keto-l-gulonate reductase activity functions in l-tartaric acid biosynthesis from vitamin C in Vitis vinifera - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. uniprot.org [uniprot.org]

- 9. Frontiers | Clustered Genes Encoding 2-Keto-l-Gulonate Reductase and l-Idonate 5-Dehydrogenase in the Novel Fungal d-Glucuronic Acid Pathway [frontiersin.org]

- 10. Concentrations of Tartaric Acid and Malic Acids and Their Salts in Vitis Vinifera Grapes | American Journal of Enology and Viticulture [ajevonline.org]

- 11. scispace.com [scispace.com]

- 12. Frontiers | Comparison of the sugar and organic acid components of seventeen table grape varieties produced in Ankara (Türkiye): a study over two consecutive seasons [frontiersin.org]

- 13. HPLC Method for Determination of Tartaric Acid on Newcrom BH Column | SIELC Technologies [sielc.com]

- 14. researchgate.net [researchgate.net]

- 15. ijnrd.org [ijnrd.org]

- 16. High-Throughput Screening of a 2-Keto-L-Gulonic Acid-Producing Gluconobacter oxydans Strain Based on Related Dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile of L-(+)-Tartaric Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of L-(+)-Tartaric acid in various common organic solvents. The data and methodologies presented herein are intended to support research, development, and formulation activities where this compound is a key component. All quantitative data is summarized for comparative analysis, and detailed experimental protocols are provided for key methodologies.

Quantitative Solubility Data

The solubility of this compound in a selection of organic solvents has been determined across a range of temperatures. The following tables summarize the mole fraction solubility (x₁) of this compound in six common organic solvents. The data demonstrates a positive correlation between temperature and solubility in these solvents.

Table 1: Solubility of this compound in Alcohols

| Temperature (K) | Ethanol | Propanol | Isopropanol | n-Butanol |

| 281.15 | 0.0123 | 0.0076 | 0.0058 | 0.0065 |

| 286.15 | 0.0135 | 0.0084 | 0.0064 | 0.0072 |

| 291.15 | 0.0148 | 0.0093 | 0.0071 | 0.0080 |

| 296.15 | 0.0162 | 0.0103 | 0.0079 | 0.0089 |

| 301.15 | 0.0177 | 0.0114 | 0.0088 | 0.0099 |

| 306.15 | 0.0194 | 0.0126 | 0.0098 | 0.0110 |

| 311.15 | 0.0212 | 0.0140 | 0.0109 | 0.0122 |

| 316.15 | 0.0232 | 0.0155 | 0.0121 | 0.0136 |

| 321.15 | 0.0254 | 0.0172 | 0.0135 | 0.0151 |

| 324.25 | 0.0269 | 0.0184 | 0.0145 | 0.0162 |

Table 2: Solubility of this compound in Ketones and Nitriles

| Temperature (K) | Acetone | Acetonitrile |

| 281.15 | 0.0185 | 0.0089 |

| 286.15 | 0.0204 | 0.0098 |

| 291.15 | 0.0225 | 0.0108 |

| 296.15 | 0.0248 | 0.0119 |

| 301.15 | 0.0273 | 0.0131 |

| 306.15 | 0.0301 | 0.0144 |

| 311.15 | 0.0332 | 0.0159 |

| 316.15 | 0.0366 | 0.0175 |

| 321.15 | 0.0403 | 0.0193 |

| 324.25 | 0.0428 | 0.0205 |

Data sourced from: Yang, W., Wang, K., Hu, Y., Shen, F., & Feng, J. (2013). Solubility of l-tartaric Acid in Ethanol, Propanol, Isopropanol, n-Butanol, Acetone and Acetonitrile. Journal of Solution Chemistry, 42(3), 485-493.

Experimental Protocols

The quantitative data presented was determined using a gravimetric method.[1] This analytical technique is a reliable and widely used for determining the solubility of a solid in a liquid.

Gravimetric Method for Solubility Determination

Objective: To determine the concentration of a solute in a saturated solution at a specific temperature by weighing the dissolved solid after solvent evaporation.

Apparatus and Materials:

-

Conical flasks with stoppers

-

Analytical balance (precision to ±0.0001 g)

-

Thermostatic water bath

-

Magnetic stirrer and stir bars

-

Filtration apparatus (e.g., syringe filters)

-

Pre-weighed evaporating dishes or vials

-

Drying oven

-

This compound (solute)

-

Organic solvent of interest

Procedure:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the organic solvent in a sealed conical flask.

-

Equilibration: The flask is placed in a thermostatic water bath maintained at the desired temperature. The solution is continuously agitated using a magnetic stirrer to ensure equilibrium is reached. The time required to reach equilibrium may vary depending on the solvent and temperature and should be determined experimentally (typically several hours). It is confirmed that a saturated solution is prepared when two consecutive measurements of concentration at different time intervals yield the same result.[2]

-

Sample Withdrawal and Filtration: Once equilibrium is achieved, a known volume of the supernatant is carefully withdrawn using a pre-heated pipette to avoid crystallization. The withdrawn sample is immediately filtered through a syringe filter (of a material compatible with the solvent) to remove any undissolved solid particles.

-

Weighing the Solution: The filtered saturated solution is transferred to a pre-weighed, labeled evaporating dish, and the total weight of the dish and solution is recorded.

-

Solvent Evaporation: The solvent is evaporated from the solution by placing the evaporating dish in a drying oven at a temperature sufficient to remove the solvent without decomposing the this compound.

-

Drying to a Constant Weight: The evaporating dish containing the solid residue is dried in the oven until a constant weight is achieved. This is confirmed by repeated weighing after intervals of cooling in a desiccator until two consecutive weighings are identical.

-

Calculation of Solubility: The weight of the dissolved this compound is determined by subtracting the initial weight of the empty evaporating dish from the final constant weight of the dish with the dry residue. The weight of the solvent is calculated by subtracting the weight of the dissolved solute from the total weight of the solution sample. The solubility can then be expressed in various units, such as grams of solute per 100 g of solvent or mole fraction.

Visualized Workflows and Relationships

Experimental Workflow for Gravimetric Solubility Determination

The following diagram illustrates the step-by-step process of determining the solubility of this compound using the gravimetric method.

Caption: Gravimetric method workflow.

Factors Influencing Solubility

The solubility of a solid in a liquid is governed by several key factors. The following diagram illustrates the primary influences on the solubility of this compound in organic solvents.

Caption: Factors affecting solubility.

References

In-Depth Technical Guide to the Physicochemical Properties of L-(+)-Tartaric Acid at Different Temperatures

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physicochemical properties of L-(+)-Tartaric acid, with a particular focus on their variation with temperature. The information presented herein is essential for applications in research, chemical synthesis, and pharmaceutical formulation development, where precise control and understanding of these properties are paramount.

Solubility

The solubility of this compound is a critical parameter in its application, particularly in solution-based processes and formulations. Its solubility in water is highly dependent on temperature.

Aqueous Solubility

This compound is highly soluble in water, and its solubility increases significantly with rising temperature. This property is fundamental for processes such as crystallization and for the preparation of aqueous solutions of desired concentrations.

Table 1: Solubility of this compound in Water at Various Temperatures

| Temperature (°C) | Solubility ( g/100 mL) |

| 0 | 115 |

| 10 | 126 |

| 20 | 139 |

| 30 | 156 |

| 40 | 176 |

| 50 | 195 |

| 60 | 217 |

| 70 | 244 |

| 80 | 273 |

| 90 | 307 |

| 100 | 343 |

Experimental Protocol for Determination of Solubility

A common method for determining the solubility of a solid in a liquid at different temperatures is the gravimetric method.

Experimental Workflow for Solubility Determination

Caption: Workflow for gravimetric solubility determination.

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the solvent (e.g., deionized water) in a sealed container, such as a glass vial with a screw cap.

-

Equilibration: The container is placed in a temperature-controlled environment, like a shaking water bath, and agitated for an extended period (typically 24 to 48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

-

Sample Withdrawal: After equilibration, the agitation is stopped, and the undissolved solid is allowed to settle. A known volume of the clear supernatant is carefully withdrawn using a pre-heated pipette to prevent crystallization upon cooling.

-

Gravimetric Analysis: The withdrawn aliquot is weighed, and then the solvent is evaporated (e.g., in a drying oven at a temperature below the decomposition point of the acid). The remaining dry solid residue is then weighed.

-

Calculation: The solubility is calculated from the mass of the residue and the volume of the aliquot taken. This procedure is repeated at each desired temperature.

Density

The density of this compound in its solid form is well-established. For practical applications, the density of its aqueous solutions is of greater interest, which varies with both concentration and temperature.

Table 2: Density of Aqueous this compound Solutions at 20°C

| Concentration (% w/w) | Density (g/cm³) |

| 0.0 | 0.9982 |

| 1.0 | 1.0029 |

| 2.0 | 1.0072 |

| 3.0 | 1.0121 |

| 4.0 | 1.0163 |

| 5.0 | 1.0208 |

| 6.0 | 1.0255 |

| 7.0 | 1.0310 |

| 8.0 | 1.0348 |

| 9.0 | 1.0393 |

| 10.0 | 1.0469 |

| 20.0 | 1.0969 |

| 30.0 | 1.1505 |

| 40.0 | 1.2078 |

| 50.0 | 1.2696 |

Experimental Protocol for Determination of Density

The density of solutions at different temperatures can be accurately determined using a pycnometer or a vibrating tube densimeter.

Experimental Workflow for Density Determination using a Pycnometer

Caption: Workflow for density determination using a pycnometer.

-

Calibration: The pycnometer is thoroughly cleaned and dried, and its empty mass is accurately determined. It is then filled with deionized water of a known temperature and density, and the mass is measured again. This allows for the precise determination of the pycnometer's volume at that temperature.

-

Sample Measurement: The calibrated pycnometer is emptied, dried, and filled with the this compound solution of interest.

-

Temperature Control: The filled pycnometer is placed in a constant-temperature bath until the solution reaches the desired temperature.

-

Weighing: The pycnometer is removed from the bath, carefully dried on the outside, and weighed.

-

Calculation: The density of the solution is calculated by dividing the mass of the solution by the calibrated volume of the pycnometer. This process is repeated for each temperature of interest.

Viscosity

The viscosity of this compound solutions is influenced by concentration and temperature. Generally, viscosity increases with concentration and decreases with increasing temperature.

Experimental Protocol for Determination of Viscosity

The viscosity of solutions can be determined using a capillary viscometer, such as an Ubbelohde viscometer.

Experimental Workflow for Viscosity Determination

Caption: Workflow for viscosity determination using a viscometer.

-

Preparation: A clean and dry Ubbelohde viscometer is filled with a precise volume of the this compound solution.

-

Temperature Equilibration: The viscometer is submerged in a constant-temperature water bath until the sample reaches the desired temperature.

-

Measurement of Efflux Time: The liquid is drawn up into the upper bulb of the viscometer. The time it takes for the liquid meniscus to pass between two calibrated marks as it flows down through the capillary is measured accurately.

-

Reference Measurement: The same procedure is repeated with the pure solvent (e.g., water) at the same temperature.

-

Calculation: The kinematic viscosity is calculated using the efflux times and the known viscosity and density of the solvent. The dynamic viscosity can then be determined by multiplying the kinematic viscosity by the density of the solution at that temperature.

Dissociation Constants (pKa)

This compound is a diprotic acid, meaning it can donate two protons. It is characterized by two dissociation constants, pKa1 and pKa2. These values are temperature-dependent.

Based on a study of the dissociation constants of d-tartaric acid (the enantiomer of this compound, which has identical pKa values) from 0°C to 50°C, the following equations can be used to calculate the pKa values at a given temperature[4]:

-

pKa1 = 1525.59/T - 6.6558 + 0.015336T

-

pKa2 = 1765.35/T - 7.3015 + 0.019276T

Where T is the temperature in Kelvin.

Table 3: Dissociation Constants (pKa) of this compound at Various Temperatures

| Temperature (°C) | Temperature (K) | pKa1 (calculated) | pKa2 (calculated) |

| 0 | 273.15 | 3.09 | 4.54 |

| 10 | 283.15 | 3.03 | 4.46 |

| 20 | 293.15 | 2.99 | 4.39 |

| 25 | 298.15 | 2.98 | 4.37 |

| 30 | 303.15 | 2.96 | 4.34 |

| 40 | 313.15 | 2.95 | 4.31 |

| 50 | 323.15 | 2.94 | 4.29 |

Source: Calculated from equations in[4]

Experimental Protocol for Determination of pKa

The pKa values of a weak acid at different temperatures can be determined by potentiometric titration.

Experimental Workflow for pKa Determination

Caption: Workflow for pKa determination by potentiometric titration.

-

Preparation: A solution of this compound of known concentration is prepared. A standardized solution of a strong base (e.g., NaOH) is used as the titrant.

-

Titration Setup: The acid solution is placed in a thermostated beaker equipped with a calibrated pH electrode and a temperature probe. The titrant is added in small increments from a burette.

-

Data Collection: After each addition of the titrant, the solution is allowed to equilibrate, and the pH is recorded.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence points are determined from the inflection points of the curve. The pKa values are determined from the pH at the half-equivalence points.

-

Temperature Variation: The entire experiment is repeated at different controlled temperatures to determine the temperature dependence of the pKa values.

Specific Rotation

This compound is a chiral molecule and is optically active, meaning it rotates the plane of polarized light. The specific rotation is a characteristic property and is dependent on temperature, the wavelength of light used, and the solvent.

Experimental Protocol for Determination of Specific Rotation

The specific rotation is measured using a polarimeter.

Experimental Workflow for Specific Rotation Measurement

Caption: Workflow for specific rotation measurement.

-

Instrument Preparation: The polarimeter is turned on and allowed to stabilize. The light source (commonly a sodium lamp) is warmed up.

-

Blank Measurement: The polarimeter cell is filled with the pure solvent (e.g., water), and a blank reading is taken to zero the instrument.

-

Sample Preparation: A solution of this compound of a precisely known concentration is prepared.

-

Sample Measurement: The polarimeter cell is rinsed and filled with the sample solution, ensuring no air bubbles are present. The cell is placed in the polarimeter.

-

Temperature Control: The sample cell is allowed to equilibrate to the desired temperature, often using a jacketed cell connected to a circulating water bath.

-

Measurement: The observed optical rotation is measured.

-

Calculation: The specific rotation is calculated using the Biot's law formula: [α] = α / (l * c), where α is the observed rotation, l is the path length of the cell in decimeters, and c is the concentration of the solution in g/mL.

-

Temperature Variation: The measurement is repeated at different temperatures to determine the effect of temperature on the specific rotation.

Relationship Between Temperature and Physicochemical Properties

The following diagram illustrates the general relationship between temperature and the key physicochemical properties of this compound in aqueous solution.

Caption: Influence of temperature on physicochemical properties.

References

L-(+)-Tartaric Acid: A Technical Guide to Natural Sources and Green Extraction Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract: L-(+)-tartaric acid is a naturally occurring alpha-hydroxy-carboxylic acid of significant interest in the pharmaceutical, food, and chemical industries.[1] Its utility as a chiral building block in organic synthesis and as an excipient in pharmaceutical formulations necessitates efficient and sustainable production methods.[2][3] This technical guide provides an in-depth review of the primary natural sources of this compound and details the green extraction and purification technologies being developed to replace traditional, less environmentally benign methods. The guide summarizes key quantitative data, provides detailed experimental protocols for cited green technologies, and uses visualizations to clarify complex processes.

Natural Sources of this compound